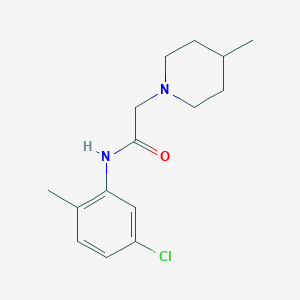

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and a chloro-substituted aromatic ring, which can influence its chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide typically involves the following steps:

Formation of the Amide Bond: The starting materials include 5-chloro-2-methylaniline and 2-(4-methyl-1-piperidinyl)acetic acid. The amide bond is formed through a condensation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the aromatic ring or the amide group, potentially converting the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antipsychotic Properties

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide may exhibit antipsychotic effects. Its structural components suggest potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Antidepressant Activity

Studies have shown that derivatives of piperidine compounds can influence mood regulation. The piperidinyl group in this compound may contribute to its antidepressant-like effects by modulating neurotransmitter levels in the brain, thus providing a basis for further exploration in mood disorder treatments .

Analgesic Effects

The analgesic properties of related compounds have been documented, suggesting that this compound could also possess pain-relieving qualities. This is particularly relevant for its potential use in managing chronic pain conditions .

Synthetic Pathways

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements in synthetic chemistry have focused on optimizing reaction conditions to improve the efficiency of producing this compound, which is vital for its application in research and pharmaceutical development .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its mechanism of action and potential therapeutic pathways, providing insights into how this compound can be optimized for better efficacy .

Case Studies

作用机制

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloro-substituted aromatic ring can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.

相似化合物的比较

- N-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

- N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

- N-(5-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide

Comparison: N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, receptor binding affinities, and metabolic stability, making it a valuable candidate for specific therapeutic applications.

生物活性

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, with the CAS number 879054-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on antimicrobial and antifungal activities, as well as its structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 280.79 g/mol

- CAS Number : 879054-29-2

The compound is characterized by a chloro-substituted phenyl ring and a piperidine moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A study screening various N-substituted phenyl compounds reported that derivatives with halogen substitutions exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .

Key Findings :

- The compound demonstrated effective inhibition against MRSA with minimum inhibitory concentration (MIC) values comparable to other potent antimicrobial agents.

- Its structure allows for enhanced lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Research utilizing quantitative structure-activity relationship (QSAR) analysis indicates that the presence of specific substituents on the phenyl ring significantly influences its antimicrobial efficacy.

| Substituent Position | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| 5-Chloro | High | Moderate | Moderate |

| 4-Methyl Piperidine | Enhances activity | Variable | Variable |

This table summarizes the findings related to substituent positions and their corresponding biological activities, illustrating how modifications can enhance or diminish efficacy.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study screened twelve newly synthesized N-substituted phenyl compounds, including our compound of interest. The results indicated that compounds with halogenated substituents were among the most active against both bacterial and fungal strains .

- Comparative Analysis : The effectiveness of this compound was compared with other known antimicrobial agents. The study found that it had comparable or superior activity against certain strains of bacteria and fungi, suggesting its potential as a candidate for further development .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this compound disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death .

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-9-13(16)4-3-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQPKBUJFJVPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。